Home > Products > Screening Compounds P52148 > 7-Hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one
7-Hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one - 887218-00-0

7-Hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one

Catalog Number: EVT-2503872
CAS Number: 887218-00-0
Molecular Formula: C20H19NO4
Molecular Weight: 337.375
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(4,4′′-Difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-yl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione

Compound Description: This compound features a 1,3,4-oxadiazole-2(3H)-thione core structure instead of the chromen-2-one present in the target compound. It retains the morpholine ring, but with a different connectivity, as it is directly attached to the oxadiazole ring via a methylene linker. Additionally, this compound possesses a terphenyl group bearing fluorine and hydroxy substituents. Crystallographic analysis reveals that the morpholine ring adopts a chair conformation, and intermolecular interactions such as hydrogen bonds (O—H⋯O, C—H⋯S, and C—H⋯F) and weak C—H⋯π interactions contribute to the crystal packing.

(Z)-6-Hydroxy-1a,5-dimethyl-8-[(morpholin-4-yl)methyl]-2,3,6,7,7a,8,10a,10b-octahydrooxireno[2′,3′:9,10]cyclodeca[1,2-b]furan-9(1aH)-one

Compound Description: This complex polycyclic compound was synthesized from 9α-hydroxyparthenolide, a natural product isolated from the plant Anvillea radiata. It features a fused five- and ten-membered ring system, with the morpholine ring attached to the ten-membered ring via a methylene linker. A lactone moiety and an epoxide group are also present in the structure. Crystallographic data show that the morpholine ring adopts a chair conformation, and the structure is stabilized by intermolecular C—H⋯O hydrogen bonds and an intramolecular O—H⋯N hydrogen bond.

(5S)-5-(Aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one derivatives

Compound Description: This series of compounds centers on an oxazolidinone core with a 5-(aminomethyl) substituent. A thieno-pyridine moiety is attached to the 3-position of the oxazolidinone ring via a phenyl linker. Various amide, sulfonamide, and carbamate derivatives were synthesized by modifying the amino group. These compounds were evaluated for their antimicrobial activity against Gram-positive bacteria. Notably, acetyl, methane sulfonamide, and p-toluene sulfonamide derivatives displayed good activity, while the di-(methane sulfonamide) derivative showed comparable activity to reference drugs.

Poly

Compound Description: This compound is a sodium coordination polymer containing an 8-hydroxyquinoline ligand with a sulfonate group and a bis(pyridin-2-ylmethyl)amine moiety. The sodium ions coordinate to the nitrogen and oxygen atoms of the quinoline ligand, as well as to sulfonate oxygen atoms of adjacent ligands and acetonitrile molecules. The structure forms a two-dimensional network sheet stabilized by Na—O(sulfonato) coordination bonds. Intermolecular C—H⋯O hydrogen bonds contribute to the formation of a three-dimensional network.

6-(2-Hydroxyaryl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitriles and 7-Hydroxy-6-imino-9-methyl-6H-benzo[c]chromene-8-carbonitriles

Compound Description: These two classes of compounds are synthesized from 2-methylchromones and represent variations on the chromen-2-one core. The 6-(2-hydroxyaryl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitriles feature a pyridine ring fused to the chromone structure, while the 7-hydroxy-6-imino-9-methyl-6H-benzo[c]chromene-8-carbonitriles involve the formation of a seven-membered ring fused to the chromone. These modifications demonstrate the potential for expanding the chromen-2-one core structure to create new compounds with diverse properties.

8-Amino-4,7-dihydroxy-chromen-2-one and N-(3-Cyano-4-ethoxy-2-oxo-2H-chromen-7-yl)-formamide derivatives

Compound Description: These two classes of compounds are based on the chromen-2-one core structure with modifications at various positions. The 8-amino-4,7-dihydroxy-chromen-2-one derivatives feature an amino group at the 8-position and additional hydroxy substituents at the 4- and 7-positions. The N-(3-cyano-4-ethoxy-2-oxo-2H-chromen-7-yl)-formamide derivatives possess a formamide group at the 7-position, a cyano group at the 3-position, and an ethoxy group at the 4-position. These compounds were synthesized and evaluated for their antibacterial activity, showing various levels of bacteriostatic and bactericidal effects against tested bacteria.

8-[(Z)-{[3-(N-methylamino)propyl]imino}methyl]-7-hydroxy-4-methyl-2H-chromen-2-one

Compound Description: This compound, a Schiff base ligand, features a chromen-2-one core structure with a 7-hydroxy group and an 8-[(Z)-{[3-(N-methylamino)propyl]imino}methyl] substituent. It was used to synthesize novel Zn(II) metal complexes, which were characterized by spectroscopic techniques and exhibited significant antifungal activity against Candida albicans and Aspergillus niger.

Higginsianins A and B

Compound Description: Higginsianins A and B are two novel diterpenoid α-pyrones isolated from the fungus Colletotrichum higginsianum. Higginsianin A features a 4-hydroxy-5,6-dimethylpyran-2-one core connected to a complex fused bicyclic system containing a furan ring. Higginsianin B possesses a similar pyran-2-one core connected to a substituted decahydronaphthalene ring. Both compounds exhibit in vitro cytostatic activity against various cancer cell lines. Notably, cells sensitive to pro-apoptotic stimuli displayed higher sensitivity to Higginsianins A and B compared to apoptosis-resistant cells.

Hydroxylated isoflavones bearing heterocyclic hemi-aminals

Compound Description: This group encompasses a series of hydroxylated isoflavones with heterocyclic hemi-aminals. The synthesis involves aminomethylation of hydroxylated isoflavones with different amino alcohols in the presence of formaldehyde, leading to the formation of 9-(2-hydroalkyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]-oxazin-4-ones and their tautomeric forms, 7-hydroxy-8-(1,3-oxazepan-3-ylmethyl)-4H-chromen-4-ones. The ratio of these tautomers is dependent on solvent polarity, electronic effects of aryl substituents, and the structure of the amino alcohol.

(S)-1-{4-[2-(2-Amino-pyrimidin-5-yl)-7-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl]-piperazin-1-yl}-2-hydroxy-propan-1-one (GDC-0980)

Compound Description: GDC-0980 is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This compound exhibits high permeability and low plasma protein binding across various species. Preclinical studies in a human breast cancer xenograft model showed that GDC-0980 effectively inhibits tumor growth. The predicted human pharmacokinetic profile and efficacy data suggest that GDC-0980 could be a clinically efficacious drug for cancer treatment.

Dichloro[bis(benzimidazole-2-ylmethyl)amine]cobalt(II) – methanol (1:1) [, ]

Compound Description: This coordination complex features a cobalt(II) ion coordinated to a tridentate bis(benzimidazole-2-ylmethyl)amine ligand and two chloride anions. The cobalt atom adopts a distorted trigonal-bipyramidal geometry, and the structure is stabilized by hydrogen bonding between the amine NH groups and methanol solvent molecules. [, ]

(−)-cis-3-[2-Hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol (CP55940)

Compound Description: CP55940 is a nonclassic cannabinoid ligand with high potency as an agonist for both canonical (inhibition of adenylyl cyclase) and noncanonical (arrestin recruitment) pathways of the CB2 cannabinoid receptor. It demonstrates a distinct functional profile compared to classic cannabinoid ligands like JWH133.

5-Hydroxy-8,8-dimethyl-4-phenyl-9,10-dihydro-8H-pyrano-[2,3-f]chromen-2-one (1), 5-Hydroxy-8,8-dimethyl-4-phenyl-6-propionyl-9,10-dihydro-8H-pyrano-[2,3-f]chromen-2-one (2), and 5,7-Dihydroxy-8-(3-methylbut-2-enyl)-4-phenylchromen-2-one (3)

Compound Description: These three compounds are 4-phenylcoumarins isolated from the leaves of Marila pluricostata. Compound 1 features a 5-hydroxy-8,8-dimethyl-9,10-dihydro-8H-pyrano-[2,3-f]chromen-2-one core. Compound 2 is a derivative of compound 1 with an additional 6-propionyl substituent. Compound 3 exhibits a simpler structure with a 5,7-dihydroxy-8-(3-methylbut-2-enyl)-4-phenylchromen-2-one core. All three compounds were evaluated for their cytotoxicity against human cancer cell lines (MCF-7, H-460, and SF-268).

7-{4-[Bis-(2-hydroxyethyl)-amino]-butoxy}-5-hydroxy-8-methoxy-2-phenylchromen-4-one (V8)

Compound Description: V8 is a novel synthetic flavonoid with a 2-phenylchromen-4-one core structure. It contains a 7-{4-[bis-(2-hydroxyethyl)-amino]-butoxy} substituent at the 7-position and methoxy and hydroxy groups at the 8- and 5- positions, respectively. V8 was found to induce apoptosis in human multiple myeloma RPMI 8226 cells via mitochondria-mediated pathways and the PERK-eIF2α-ATF4 endoplasmic reticulum stress response pathway.

5-Amino-4-hydroxy-7-(imidazo[1,2-a]pyridin-6-ylmethyl)-8-methyl-nonamide derivatives

Compound Description: These compounds are derivatives of nonanoic acid with an imidazo[1,2-a]pyridine moiety connected via a methylene linker. They are developed as renin inhibitors for the treatment of hypertension. The compounds feature various substituents on the imidazo[1,2-a]pyridine ring, contributing to their pharmacological activity.

4-(1-Methylpropyl)-5,7-dihydroxy-8-(4-hydroxy-3-methylbutyryl)-6-(3-methylbut-2-enyl)chromen-2-one (1), 9-(1-Methylpropyl)-4-hydroxy-5-(4-hydroxy-3-methylbutyryl)-2-(1-hydroxy-1-methylethyl)-2,3-dihydrofuro[2,3-f]chromen-7-one (2), and 5,7-Dihydroxy-8-(4-hydroxy-3-methylbutyryl)-6-(3-methylbut-2-enyl)-4-phenylchromen-2-one (3)

Compound Description: These three coumarins were isolated from the stem bark of Kielmeyera albopunctata. Compounds 1 and 3 share a common chromen-2-one core with various alkyl and acyl substituents. Compound 2 features a furo[2,3-f]chromen-7-one core, showcasing a different ring system. Compounds 1 and 3 exhibited moderate cytotoxicity, while Compound 1 also displayed activity against the trypomastigote form of Trypanosoma cruzi.

8-(Dibenzo[b,d]thiophen-4-yl)-2-morpholin-4-yl-4H-chromen-4-one and its derivatives

Compound Description: These compounds feature a chromen-4-one core with a dibenzothiophene moiety attached at the 8-position and a morpholine substituent at the 2-position. Various derivatives were synthesized by introducing substituents on the dibenzothiophene ring. These compounds were evaluated for their inhibitory activity against DNA-dependent protein kinase (DNA-PK). Derivatives with hydroxy or methoxy substituents at certain positions retained activity, while others showed decreased potency depending on the substitution pattern.

4-Arylazo-1,2-dihydro-pyrazol-3-one derivatives

Compound Description: These compounds feature a pyrazol-3-one core with an arylazo group at the 4-position. They were synthesized using sydnones as masked hydrazines. Specifically, 4-(4-chlorophenylazo)-5-methyl-2-aryl-1,2-dihydro-pyrazol-3-ones were synthesized from 3-arylsydnones and 2-(4-chlorophenyl)hydrazono-3-oxobutyric acid ethyl ester. Similarly, 4-arylazo-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-ylmethyl)-5-methyl-1,2-dihydro-pyrazol-3-ones were synthesized from 3-[(7-acetoxy-4-methyl-8-methylene)coumaryl]sydnone. All synthesized compounds exhibited antimicrobial activity.

Fenoksizameschennye pyrimidines

Compound Description: This class of compounds comprises pyrimidine derivatives bearing a phenoxy substituent and other diverse modifications. These compounds have been investigated for their potential as opioid receptor modulators, demonstrating the pharmaceutical relevance of exploring pyrimidine-based structures.

Nitrate salts of hypotensive medicinal agents

Compound Description: This group comprises various nitrate salts of known hypotensive drugs, including propranolol, timolol, atenolol, sildenafil, hydralazine, zaprinast, minoxidil, valsartan, nicardipine, verapamil, amiloride, perhexiline, losartan, and apomorphine. These salts are expected to exhibit similar hypotensive activity as the parent drugs while potentially offering improved solubility or other pharmaceutical properties.

Carbamate derivatives of quinuclidine

Compound Description: This class of compounds comprises quaternary ammonium salts of carbamate derivatives of quinuclidine, a bicyclic amine. These derivatives are designed as antagonists of M3 muscarinic receptors and are expected to exhibit therapeutic potential in treating diseases associated with M3 receptor activity.

2-[3-(1-Oxo-3-aminobut-2-enyl)-7-methoxy-5-methyl-4-oxo-4H-benzopyran-2-ylmethyl]dioxolans (7a and b), ethyl 3-(1-hydroxy-6-methoxy-3,8-dimethyl-9-oxoxanthen-2-yl)-3-oxopropanoate (13a), and 2-acetyl-1-hydroxy-6-methoxy-3,8-dimethylxanthen-9-one (13b)

Compound Description: These compounds were synthesized as part of a synthetic route toward bikaverin, a fungal xanthone. Compounds 7a and 7b are benzopyranone derivatives with a dioxolane substituent. Compound 13a is a xanthone derivative formed from 7a through acid treatment, while compound 13b is a simpler xanthone formed from 7b. The synthesis involves multiple steps and highlights the use of β-carbonyl systems in organic synthesis.

5-Chloro-8-hydroxyquinolin-7-ylmethyl- and 5-Chloro-8-hydroxyquinolin-2-ylmethyl-substituted diaza-18-crown-6 ethers and analogues

Compound Description: This group comprises a series of diaza-18-crown-6 ethers containing 5-chloro-8-hydroxyquinoline moieties at different positions. These compounds were synthesized using various methods, including Mannich reactions and reductive amination, showcasing the versatility of these synthetic strategies for incorporating 8-hydroxyquinoline units into crown ether structures.

2-{p-[N-(2-methyl-4-oxo-3,4-dihydroquinazolin-6-ylmethyl)-N-(prop-2-ynyl)amino]benzamide}-4-(tetrazol-5-yl)lactic acid and related compounds

Compound Description: These compounds are quinazoline derivatives featuring a lactic acid moiety and a tetrazole ring. They exhibit anti-tumor activity with reduced toxicity compared to other anti-tumor agents. The synthesis involves reacting specific precursors and subsequent removal of protecting groups.

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazole-1-yl)-3-(trifluoromethyl)phenyl]benzamide (II)

Compound Description: This compound is a pyrimidilaminobenzamida derivative with specific substituents, including a pyridinyl group, a pyrimidinyl group, a methyl-imidazole moiety, and a trifluoromethyl group. It is used in combination with histone deacetylase inhibitors (HDACs) for the treatment or prophylaxis of proliferative diseases, particularly leukemia.

Pyrimidine derivatives

Compound Description: This class encompasses various pyrimidine derivatives with diverse substituents, exhibiting high antisecretory activity as reversible inhibitors of the proton pump. These compounds hold potential for development as valuable medicinal agents for treating conditions related to gastric acid secretion.

Overview

7-Hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one is a synthetic compound belonging to the class of chromones, which are characterized by their fused benzopyran and carbonyl structures. This compound is notable for its potential biological activities, particularly as an enzyme inhibitor. Chromones are often investigated for their therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.

Source

The compound can be synthesized through various organic chemistry methods, often involving the modification of existing chromone structures. It has been studied in the context of medicinal chemistry for its potential applications in drug development.

Classification

7-Hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one is classified as a small organic molecule. It falls under the broader category of phenylpropanoids and is part of the chromone family, which includes many compounds with significant pharmacological properties.

Synthesis Analysis

Methods

The synthesis of 7-Hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one can be achieved through several methods, primarily focusing on the construction of the chromone core followed by functionalization. Common techniques include:

  1. Condensation Reactions: This involves the reaction of phenolic compounds with α,β-unsaturated carbonyl compounds to form chromones.
  2. Cyclization: A key step where a precursor molecule undergoes cyclization to form the chromone structure.
  3. Methylation and Substitution: The introduction of morpholine and hydroxyl groups through nucleophilic substitution reactions.

Technical details of these processes often involve controlling reaction conditions such as temperature, solvent choice, and catalysts to optimize yield and purity.

Molecular Structure Analysis

Structure

The molecular formula for 7-Hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one is C20H21NO3C_{20}H_{21}NO_3. The compound features a chromone backbone with a hydroxyl group at position 7 and a morpholinomethyl group at position 8.

Structural Data

PropertyValue
Molecular Weight323.4 g/mol
IUPAC Name7-Hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one
InChI Key[InChI Key]
SMILES[SMILES Representation]
Chemical Reactions Analysis

Reactions

7-Hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The morpholine moiety can be replaced or modified under suitable conditions.
  2. Oxidation/Reduction: The hydroxyl group can undergo oxidation to form ketones or other derivatives.
  3. Coupling Reactions: The phenyl group may engage in coupling reactions to create more complex structures.

Technical details regarding these reactions involve understanding reaction mechanisms, such as electrophilic aromatic substitution for the phenyl group or nucleophilic attack mechanisms involving the morpholine nitrogen.

Mechanism of Action

Process

The mechanism of action for 7-Hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one primarily involves its interaction with specific enzymes or receptors in biological systems. Research indicates that it may act as an enzyme inhibitor, affecting pathways related to cell proliferation and apoptosis.

Data suggests that this compound could inhibit key enzymes involved in metabolic processes or signal transduction pathways, leading to potential therapeutic effects against various diseases, particularly cancer.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 7-Hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one include:

  1. Melting Point: Typically ranges between 150°C to 170°C (exact value may vary based on purity).
  2. Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  3. Density: Approximately 1.2 g/cm³ (predicted).

Chemical Properties

Chemical properties include stability under various pH levels and reactivity with oxidizing agents. Its functional groups make it susceptible to both electrophilic and nucleophilic attack, which is crucial for its reactivity in synthetic applications.

Applications

Scientific Uses

7-Hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one has several potential applications in scientific research:

  1. Drug Development: Investigated as a lead compound for developing new therapeutic agents targeting specific enzymes involved in cancer or metabolic disorders.
  2. Biochemical Research: Used in studies exploring enzyme inhibition mechanisms and cellular signaling pathways.
  3. Natural Product Synthesis: Serves as a building block for synthesizing more complex organic molecules with desired biological activities.

This compound represents a promising area of research within medicinal chemistry due to its unique structure and potential biological activities.

Properties

CAS Number

887218-00-0

Product Name

7-Hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one

IUPAC Name

7-hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one

Molecular Formula

C20H19NO4

Molecular Weight

337.375

InChI

InChI=1S/C20H19NO4/c22-18-7-6-15-12-16(14-4-2-1-3-5-14)20(23)25-19(15)17(18)13-21-8-10-24-11-9-21/h1-7,12,22H,8-11,13H2

InChI Key

KWHLYUUHTKVQIQ-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=CC=C4)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.